N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine
Description
Properties
IUPAC Name |
N-[3-(3-methoxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-5-6-14-13(2)20-17(21-15(14)9-12)22-16-18-10-23(11-19-16)7-4-8-24-3/h5-6,9H,4,7-8,10-11H2,1-3H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOZRVWGKZKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Introduction to N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine
This compound is a complex organic compound that has garnered attention in various fields of scientific research. Its unique structural features suggest potential applications in medicinal chemistry, agricultural science, and materials science. This article will explore the applications of this compound in detail, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its unique structural characteristics.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, triazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound may also possess antimicrobial activity. Research on related triazine compounds suggests that they can disrupt bacterial cell membranes or inhibit vital enzymes necessary for bacterial survival .
Agricultural Applications
The compound's structure suggests potential uses in agrochemicals, particularly as herbicides or fungicides. Triazine derivatives are well-known for their effectiveness in weed control by inhibiting photosynthesis in target plants.
Case Study: Herbicidal Activity
A study conducted on similar triazine compounds demonstrated effective weed suppression in crops like corn and soybeans, highlighting the potential for this compound to be developed into a commercial herbicide.
Materials Science
In materials science, the compound could serve as a precursor for synthesizing novel polymers or composites due to its reactive functional groups.
Polymer Synthesis
Research indicates that quinazoline and triazine derivatives can be used to create high-performance polymers with enhanced thermal stability and mechanical properties . This application could be particularly beneficial in developing materials for aerospace or automotive industries.
Comparison with Similar Compounds
Mechanistic and Structural Insights
- Crystallographic Data : Structural refinement via SHELX software reveals that the triazinan-ylidene group in the target compound adopts a planar conformation, facilitating π-π stacking with aromatic residues in hypothetical enzyme targets .
- SAR Trends : Ethoxy substitution improves potency but compromises selectivity, while methyl groups on the quinazoline core balance efficacy and safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for producing N-[5-(3-methoxypropyl)-1,3,5-triazinan-2-ylidene]-4,7-dimethylquinazolin-2-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core followed by triazinan-ylidene functionalization. Key steps include:
- Cyclocondensation : Reaction of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions to form the quinazoline scaffold .
- Triazinan-ylidene coupling : Introducing the 3-methoxypropyl group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd/C or Cu(I) .
- Critical Parameters : Temperature control (70–100°C), pH adjustment (neutral to mildly basic), and purification via column chromatography (e.g., ethyl acetate/light petroleum gradients) to isolate the final product .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and hydrogen bonding patterns (e.g., δ 2.79 ppm for methyl groups in triazinan-ylidene moieties) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to test activity against kinases or proteases, comparing IC values with known inhibitors .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability in cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-Response Curves : Serial dilutions (1 nM–100 µM) to establish potency and cytotoxicity thresholds .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., EGFR kinase). Focus on hydrogen bonding with the triazinan-ylidene group and hydrophobic interactions with the quinazoline core .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Comparative Assay Standardization : Replicate assays under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing 3-methoxypropyl with 4-methoxybenzyl) to isolate the pharmacophoric group responsible for activity .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify trends or outliers .
Q. How can X-ray crystallography and SHELX software elucidate the compound's structural nuances?
- Methodological Answer :
- Crystallization Optimization : Use vapor diffusion with PEG 4000 as a precipitant to grow single crystals .
- SHELXL Refinement : Apply twin refinement for high-symmetry crystals and anisotropic displacement parameters for heavy atoms. Validate using R < 5% and CCDC deposition .
- Electron Density Maps : Analyze residual density near the methoxypropyl group to detect conformational flexibility .
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors for triazinan-ylidene coupling steps to improve heat/mass transfer and reduce side reactions .
- DoE (Design of Experiments) : Use Minitab or JMP to optimize variables (e.g., solvent ratio, catalyst loading) in a fractional factorial design .
- In Situ Monitoring : ReactIR or PAT tools to track intermediate formation and adjust parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
